5-Chloro-2-Cyano-3-Nitropyridine

Description

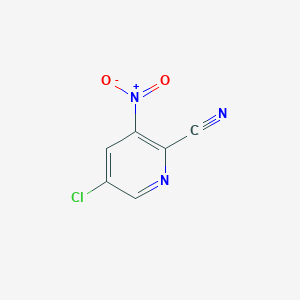

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTRTPYMNGYVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301127 | |

| Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181123-11-5 | |

| Record name | 5-Chloro-2-Cyano-3-Nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-3-nitropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Cyano 3 Nitropyridine and Key Precursors

Historical Development of Nitropyridine Synthesis Relevant to the Compound

The direct nitration of pyridine (B92270) is a notoriously challenging transformation. researchgate.netwikipedia.org The electron-deficient nature of the pyridine ring, which is further deactivated upon protonation of the nitrogen atom in acidic nitrating media, makes electrophilic aromatic substitution difficult. researchgate.net Historically, harsh reaction conditions were required, often resulting in low yields of the desired nitropyridines. researchgate.netwikipedia.org

A significant advancement in nitropyridine synthesis was the development of methods involving the reaction of pyridine with dinitrogen pentoxide (N₂O₅). One such procedure, known as Bakke's procedure, involves treating pyridine with N₂O₅ followed by the addition of an aqueous solution of sodium bisulfite, yielding 3-nitropyridine (B142982). researchgate.netntnu.no The mechanism of this reaction is not a direct electrophilic substitution but involves a nih.govacs.org sigmatropic shift of the nitro group from the nitrogen to the 3-position. researchgate.netresearchgate.net This approach provides a more viable route to 3-nitropyridines compared to direct nitration. researchgate.net

Further refinements have led to modified procedures, such as reacting the pyridine compound with dinitrogen pentoxide in a solvent like dichloromethane (B109758) or nitromethane (B149229), followed by treatment with sodium bisulfite in a methanol/water mixture. ntnu.no For specific precursors, such as pyridine-2,6-diamines, carrying out the nitration in a mixture of nitric acid and oleum (B3057394) has been shown to significantly increase the yield of the nitrated product compared to using concentrated sulfuric acid. google.com These historical developments have paved the way for more efficient and selective syntheses of nitropyridine derivatives, which are crucial precursors for compounds like 5-Chloro-2-Cyano-3-Nitropyridine.

Regioselective Synthesis Strategies for Halogenated and Nitrated Pyridines

Achieving the desired substitution pattern in polysubstituted pyridines like this compound hinges on the regioselective introduction of each functional group. The inherent electronic properties of the pyridine ring dictate the positions most susceptible to electrophilic and nucleophilic attack, making regiocontrol a central challenge in their synthesis.

Nitration Protocols for Pyridine Precursors

Direct nitration of pyridine and its derivatives is often inefficient due to the deactivating effect of the nitrogen atom. researchgate.net However, specific protocols have been developed to achieve nitration at desired positions.

One effective method for the synthesis of 3-nitropyridines involves the use of nitric acid in trifluoroacetic anhydride, which has been shown to produce the corresponding 3-nitro derivatives in yields ranging from 10-83%. rsc.org Another approach involves the reaction of pyridines with dinitrogen pentoxide in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with aqueous sulfur dioxide or sodium bisulfite yields 3-nitropyridine in good yields. researchgate.netchempanda.com This method is particularly effective for 4-substituted pyridines. chempanda.com

For the synthesis of 2-nitropyridines, a common precursor is 2-aminopyridine. For instance, 5-chloro-2-nitropyridine (B1630408) can be synthesized from 5-chloropyridin-2-amine by treatment with hydrogen peroxide in concentrated sulfuric acid. chemicalbook.comguidechem.com This oxidative approach provides a reliable route to 2-nitro substituted pyridines. guidechem.com

The table below summarizes various nitration protocols for pyridine precursors.

| Precursor | Reagents | Product | Yield | Reference |

| Pyridines | Nitric acid, trifluoroacetic anhydride | 3-Nitropyridines | 10-83% | rsc.org |

| Pyridine | Dinitrogen pentoxide, then SO₂/HSO₃⁻ in water | 3-Nitropyridine | 77% | researchgate.netchempanda.com |

| 5-Chloropyridin-2-amine | H₂O₂, concentrated H₂SO₄ | 5-Chloro-2-nitropyridine | Not specified | chemicalbook.comguidechem.com |

Halogenation Techniques for Pyridine Ring Systems

The halogenation of pyridines is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals and agrochemicals. nih.govnih.gov However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions. nih.govchemrxiv.org

One strategy to overcome this is the activation of the pyridine ring. For example, pyridine N-oxides can be used as precursors for regioselective halogenation. nih.gov Another approach involves the use of designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of pyridines, which is then displaced by a halide nucleophile. nih.govchemrxiv.orgacs.org This method is effective for a broad range of unactivated pyridines. nih.govchemrxiv.org

For 3-selective halogenation, a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates has been developed. nih.govchemrxiv.org This method allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org

The choice of halogenating agent and reaction conditions is also crucial. For instance, N-bromosuccinimide (NBS) has been used for the regioselective bromination of activated pyridines, such as aminopyridines and hydroxypyridines. researchgate.net The reactivity and regioselectivity in these reactions depend on the nature and position of the activating group. researchgate.net

The table below provides an overview of different halogenation techniques for pyridine ring systems.

| Halogenation Position | Method | Reagents | Substrate Scope | Reference |

| 4-Position | Phosphonium salt displacement | Heterocyclic phosphines, halide nucleophiles | Broad range of unactivated pyridines | nih.govchemrxiv.orgacs.org |

| 3-Position | Zincke imine intermediates | Ring-opening, halogenation, ring-closing | Diverse set of pyridines | nih.govchemrxiv.org |

| Various | Activated pyridine halogenation | N-Bromosuccinimide (NBS) | Amino, hydroxy, and methoxy (B1213986) pyridines | researchgate.net |

| 2-Position | From Pyridine N-Oxide | Various halogenating agents | Unsymmetrical pyridine N-oxides | nih.gov |

Introduction of Cyano Functionality onto the Pyridine Core

The cyano group is a valuable functional group in organic synthesis due to its versatility in being transformed into other functionalities such as carboxylic acids, amides, and amines. nankai.edu.cn The introduction of a cyano group onto a pyridine ring can be achieved through either direct or indirect methods.

Direct Cyanation Approaches

Direct cyanation of pyridines often involves the reaction of a pyridine derivative with a cyanide source. One common method is the Reissert-Henze reaction, where pyridine N-oxides react with a cyanide source to introduce a cyano group, typically at the α-position. A modification of this reaction uses trimethylsilanecarbonitrile for the regioselective cyanation of pyridine 1-oxides. acs.org

Another direct approach involves the C-H cyanation of pyridines. A method for C3-selective cyanation has been developed, which proceeds through a tandem process involving the reaction of an in situ generated dihydropyridine (B1217469) with a cyano electrophile. nankai.edu.cnnih.gov This method is suitable for the late-stage functionalization of complex pyridine-containing molecules. nankai.edu.cnnih.gov

Furthermore, direct cyanation of pyridines can be achieved by first treating the pyridine with nitric acid and trifluoroacetic anhydride, followed by reaction with aqueous potassium cyanide to yield the corresponding 2-cyano derivatives. researchgate.netthieme-connect.de

The table below outlines various direct cyanation approaches for the pyridine core.

| Method | Reagents | Position of Cyanation | Key Features | Reference |

| Modified Reissert-Henze | Trimethylsilanecarbonitrile | Regioselective | Cyanation of pyridine 1-oxides | acs.org |

| C-H Cyanation | In situ dihydropyridine, cyano electrophile | C3-selective | Suitable for late-stage functionalization | nankai.edu.cnnih.gov |

| One-pot conversion | Nitric acid, trifluoroacetic anhydride, then KCN | 2-position | Regioselective formation of 2-cyanopyridines | researchgate.netthieme-connect.de |

Indirect Cyanation via Functional Group Transformation

Indirect methods for introducing a cyano group often involve the conversion of another functional group, most commonly a halogen, into a nitrile. The substitution of a halogen atom on the pyridine ring with a cyanide group is a widely used strategy. google.com

This transformation is typically carried out using a metal cyanide, such as cuprous cyanide or potassium cyanide, often in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com For example, 2-cyano-3-chloro-5-trifluoromethylpyridine can be prepared from the corresponding 2-bromo derivative by reaction with cuprous cyanide in DMF. google.com

Palladium-catalyzed cyanation of halo-pyridines is another effective method. Aryl and heteroaryl iodides can be cyanated using copper(I) cyanide in the presence of a palladium catalyst. A ligand-free palladium-catalyzed method using potassium ferrocyanide as the cyanide source has also been reported for the preparation of cyanopyridines from chloropyridines. google.com

These indirect methods provide reliable routes to cyanopyridines, especially when direct cyanation is not feasible or gives low yields. The choice of method depends on the specific substrate and the desired regioselectivity.

Convergent and Divergent Synthesis Routes to this compound

The construction of the this compound molecule can be approached through both convergent and divergent synthetic strategies. These strategies depend on the chosen starting materials and the sequence of functional group transformations.

A common approach to synthesizing substituted pyridines like this compound involves a stepwise functionalization of a pre-existing pyridine core. This allows for controlled introduction of the required substituents at specific positions.

One documented pathway begins with 2-aminopyridine. This starting material can be halogenated, for instance, to introduce a bromine atom at the 5-position, yielding 2-amino-5-bromopyridine. Subsequent nitration of this intermediate introduces a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org The amino group can then be transformed, and the bromine can be replaced to yield the desired product. Another precursor, 2-amino-5-chloropyridine, can be nitrated to form 2-amino-5-chloro-3-nitropyridine. orgsyn.org

The synthesis can also start from a pyridine derivative that already contains some of the required functional groups. For example, 2-chloro-3-nitropyridine (B167233) can be subjected to cyanation to introduce the cyano group at the 2-position. A patented method describes the cyanation of 2-chloro-3-nitropyridine using potassium ferrocyanide with a palladium catalyst to produce 2-cyano-3-nitropyridine. google.com This intermediate could then potentially be chlorinated at the 5-position.

Another illustrative stepwise synthesis starts from 2-halogenated acrylates, which undergo condensation with nitromethane and then with an orthoformate triester. This is followed by a pyridine cyclization reaction to form 2-hydroxy-5-nitropyridine (B147068). The hydroxyl group is crucial as it directs the subsequent chlorination to the 2-position with high selectivity, ultimately yielding 2-chloro-5-nitropyridine (B43025). google.com Further functionalization would be required to introduce the cyano and nitro groups at the correct positions.

A detailed synthetic route starting from 4-Methyl-5-nitropyridin-2-ol involves bromination to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. This is followed by chlorination with phosphorus oxychloride to give 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org This multi-step process highlights the sequential introduction of functional groups to build complexity on the pyridine ring.

The table below summarizes the intermediates and reagents in a typical stepwise synthesis.

| Starting Material | Reagent(s) | Intermediate | Yield |

| 2-Aminopyridine | Bromine | 2-Amino-5-bromopyridine | 62-67% orgsyn.org |

| 2-Amino-5-bromopyridine | Nitric Acid, Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine | Not specified orgsyn.org |

| 2-Chloro-3-nitropyridine | Potassium Ferrocyanide, Palladium Catalyst | 2-Cyano-3-nitropyridine | 62% google.com |

| 2-Hydroxy-5-nitropyridine | Phosphorus Oxychloride, Phosphorus Pentachloride | 2-Chloro-5-nitropyridine | 89.5% google.com |

This table is for illustrative purposes and combines data from different synthetic routes.

One-pot reactions offer an efficient alternative to traditional stepwise synthesis by combining multiple reaction steps in a single reaction vessel. This approach minimizes the need for purification of intermediates, saving time and resources. While a specific one-pot synthesis for this compound is not extensively detailed in the provided search results, the principles of one-pot synthesis are widely applied to the creation of highly substituted heterocyclic compounds. nih.govmdpi.commdpi.com

For instance, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved through a one-pot, four-component reaction involving an aromatic aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297). mdpi.com This demonstrates the feasibility of constructing complex pyridines in a single step. A similar strategy could potentially be adapted for the synthesis of this compound by selecting appropriately functionalized starting materials.

The key advantages of a one-pot approach include:

Increased efficiency: Reduced reaction time and fewer work-up procedures.

Higher atom economy: Minimizing waste by incorporating most of the atoms from the reactants into the final product.

Greener chemistry: Often involves milder reaction conditions and reduced solvent usage. mdpi.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of academic research to maximize product yields and ensure the reproducibility of synthetic methods. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst concentration.

For the synthesis of precursors to this compound, optimization studies have been reported. For example, in the synthesis of 2-amino-3-cyanopyridine derivatives, researchers optimized the amount of catalyst used. They found that a specific quantity of a nanostructured diphosphate (B83284) catalyst led to a high yield of 94% in just 30 minutes. researchgate.net

In another example, the synthesis of dihydrobenzofuran neolignans, a process involving oxidative coupling, was optimized by testing different silver(I) oxidants and solvents. The study found that using 0.5 equivalents of silver(I) oxide in acetonitrile (B52724) provided the best balance between conversion and selectivity, and the reaction time was significantly reduced from 20 hours to 4 hours. scielo.br

The synthesis of 2-chloro-5-nitropyridine from 2-hydroxy-5-nitropyridine was optimized by controlling the reaction temperature. The chlorination reaction temperature was found to be optimal between 60°C and 140°C, while the preceding pyridine ring-closure reaction was best performed at 50°C to 65°C. google.com

The table below presents a summary of optimized reaction conditions from various academic syntheses of related pyridine compounds.

| Reaction | Parameter Optimized | Optimal Condition | Result |

| Synthesis of 2-amino-3-cyanopyridine | Catalyst Amount | 0.05 g (20%) of Na2CaP2O7 | 94% yield in 30 min researchgate.net |

| Synthesis of dihydrobenzofuran neolignans | Oxidant and Solvent | 0.5 equiv. Ag2O in acetonitrile | Reduced reaction time from 20h to 4h scielo.br |

| Synthesis of 2-chloro-5-nitropyridine | Reaction Temperature | Chlorination: 60-140°C; Cyclization: 50-65°C | High yield and purity google.com |

These examples underscore the importance of meticulous optimization in achieving efficient and high-yielding syntheses in an academic setting.

Reactivity and Transformation Pathways of 5 Chloro 2 Cyano 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for 5-Chloro-2-Cyano-3-Nitropyridine. This is a two-step addition-elimination process where a nucleophile attacks the electron-deficient aromatic ring, forming an intermediate, followed by the departure of a leaving group. masterorganicchemistry.comnih.gov

Displacement of the Chloro Group

The chlorine atom on the pyridine (B92270) ring is susceptible to displacement by nucleophiles. pipzine-chem.com This reactivity is enhanced by the electron-withdrawing effects of the adjacent nitro and cyano groups, which stabilize the intermediate formed during the substitution reaction. For instance, the reaction of this compound with various nucleophiles like amines or alkoxides leads to the substitution of the chloro group. This reaction is a common strategy for introducing diverse functional groups onto the pyridine scaffold. pipzine-chem.com The general mechanism involves the attack of the nucleophile at the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer complex, which then eliminates the chloride ion to yield the substituted product. youtube.com

Table 1: Nucleophilic Displacement of the Chloro Group

| Nucleophile | Product |

| Amines | 5-Amino-2-cyano-3-nitropyridine derivatives |

| Alkoxides | 5-Alkoxy-2-cyano-3-nitropyridine derivatives |

Reactivity of the Cyano Group Towards Nucleophiles

While the primary site for nucleophilic attack is the carbon bearing the chloro group, the cyano group can also exhibit reactivity towards nucleophiles. The carbon atom of the cyano group is electrophilic and can be attacked by strong nucleophiles. libretexts.org However, in the context of this compound, the displacement of the chloro group is generally the more favorable reaction pathway due to the stability of the resulting intermediate. Under specific conditions, the cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amino group. pipzine-chem.comresearchgate.net The hydrolysis can be catalyzed by either acid or base, with the reaction often proceeding more rapidly under basic conditions. pipzine-chem.com

Influence of the Nitro Group on Nucleophilic Attack

The nitro group plays a crucial role in activating the pyridine ring for nucleophilic aromatic substitution. nih.govnih.gov Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. nih.govassets-servd.host This makes the ring more susceptible to attack by nucleophiles. The nitro group particularly activates the positions ortho and para to it. In this compound, the nitro group at the 3-position strongly activates the 2- and 4-positions for nucleophilic attack. This activating effect is a key factor in facilitating the displacement of the chloro group at the 5-position, which is para to the nitro group. The reaction proceeds through the formation of a negatively charged intermediate (a σ-adduct or Meisenheimer complex), which is stabilized by the electron-withdrawing nitro group. nih.gov

Transformations Involving the Nitro Functionality

The nitro group in this compound is not just an activating group; it can also be transformed into other functional groups, further expanding the synthetic utility of this compound.

Reduction of the Nitro Group to Amino

The nitro group can be readily reduced to an amino group, a common and important transformation in organic synthesis. pipzine-chem.com This reduction can be achieved using various reagents and conditions. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a widely used method. commonorganicchemistry.comwikipedia.org Other reducing agents such as iron (Fe) in acidic media, tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S) can also be employed. commonorganicchemistry.comwikipedia.orgorgsyn.org The choice of reducing agent can sometimes allow for chemoselective reduction of the nitro group in the presence of other reducible functional groups. sci-hub.st For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) has been successfully carried out using reduced iron in a mixture of ethanol, water, and hydrochloric acid. orgsyn.org This transformation is valuable for the synthesis of various heterocyclic compounds. google.com

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions |

| H₂/Pd/C | Catalytic hydrogenation |

| Raney Nickel | Catalytic hydrogenation |

| Fe/Acid | Acidic conditions |

| SnCl₂ | Mild conditions |

| Na₂S | Can be selective |

Nitro-Promoted Cycloaddition Reactions

The nitro group can activate the pyridine ring to participate in cycloaddition reactions. nih.gov These reactions are powerful tools for the construction of complex cyclic systems. libretexts.orglibretexts.org The electron-deficient nature of the nitro-substituted pyridine makes it a good dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions, respectively. nih.govnih.gov For example, nitropyridines can react with N-methyl azomethine ylide in a [3+2]-cycloaddition reaction to form pyrroline (B1223166) derivatives. nih.gov The reaction involves the addition of the dipole across the C=C bond bearing the nitro group, followed by the elimination of nitrous acid to rearomatize the system. nih.gov The presence of electron-withdrawing groups on the pyridine ring generally enhances its reactivity in these cycloadditions. nih.gov

Sigmatropic Rearrangements and Nitro Group Migration

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.org In the context of nitropyridines, the migration of a nitro group is a notable transformation. While direct electrophilic nitration of pyridine is often inefficient, methods involving dinitrogen pentoxide can lead to the formation of an N-nitropyridinium ion. researchgate.net This intermediate can then undergo a researchgate.net sigmatropic shift, migrating the nitro group from the nitrogen to the 3-position of the pyridine ring. researchgate.netresearchgate.netntnu.no This process is believed to occur either through the migration of a nitronium ion within a solvent cage or via a concerted sigmatropic shift, with evidence from dimethylpyridine nitration studies supporting the latter mechanism. rsc.org

The initial step involves the addition of dinitrogen pentoxide to the pyridine at the 2-position, forming a 1,2-dihydropyridine intermediate. researchgate.net A subsequent researchgate.net-sigmatropic migration of the nitro group to the β-position, followed by the elimination of a nucleophile, regenerates the aromatic system and yields the 3-nitropyridine (B142982). researchgate.net In some cases, particularly when the 6-position is blocked, migration to the 4-position can occur, showing characteristics of reactions involving a radical pair. researchgate.net

Nitro group migration has also been observed in other heterocyclic systems. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected product where the nitro group migrates from the 4-position to the 3-position. clockss.org This type of migration is influenced by the solvent, with polar aprotic solvents favoring the rearrangement. clockss.org

Reactions at the Cyano Group

The cyano group of this compound is a versatile functional group that can undergo various transformations, primarily hydrolysis, amidation, and reduction.

Hydrolysis and Amidation Reactions

The hydrolysis of cyanopyridines can yield either amides or carboxylic acids, depending on the reaction conditions. google.com For 2-cyanopyridine (B140075) derivatives, this transformation is of significant interest. The hydrolysis can be promoted by metal oxides, such as nickel or copper oxide, which can lead to the formation of a chelate compound of the resulting acid with the metal. oup.com The corresponding amide can also be formed, and these metal-chelated acids and amides can act as catalysts for the hydration of 2-cyanopyridine to the free amide. oup.com

The direct hydrolysis of 2-cyanopyridine to picolinic acid can be facilitated by copper(II) ions. acs.org High-temperature water can also be used to hydrolyze cyanopyridines, with 2-pyridinecarboxamide being an intermediate in the formation of picolinic acid. researchgate.net The kinetics of this hydrolysis show an Arrhenius behavior, with the activation energy for the hydrolysis of 2-pyridinecarboxamide being 110.9 ± 2.3 kJ⋅mol−1. researchgate.net

Amidation, the reaction of the cyano group with an amine to form an amide, is another important transformation. Ceria (CeO2) has been shown to be an effective heterogeneous catalyst for the one-pot synthesis of secondary amides from 2-cyanopyridine and various amines. researchgate.net This provides an environmentally benign route to amide formation. researchgate.net

Interactive Table: Catalysts and Conditions for Hydrolysis and Amidation of 2-Cyanopyridines

| Reaction | Catalyst/Reagent | Conditions | Product | Reference |

| Hydrolysis | Nickel or Copper Oxide | Reflux in water | Chelate of picolinic acid | oup.com |

| Hydrolysis | Copper(II) ion | - | Picolinic acid | acs.org |

| Hydrolysis | High-temperature water | 190–250 °C, 8 MPa | Picolinic acid (via amide) | researchgate.net |

| Amidation | Ceria (CeO2) | Water | Secondary amides | researchgate.net |

Nitrile Reductions

The cyano group in nitropyridine derivatives can be reduced to an aminomethyl group (-CH₂NH₂). pipzine-chem.com This reduction can be achieved using various reducing agents. For instance, the cyano group of 5-Chloro-2-cyanopyridine can be reduced to an amine using lithium aluminum hydride. Another method involves the use of samarium diiodide in the presence of water, which can reduce pyridine derivatives bearing a cyano group, although this may also lead to the elimination of the cyano group. clockss.org

The nitro group present in this compound can also be reduced, typically to an amino group (-NH₂), using methods like catalytic hydrogenation or metal/acid combinations. pipzine-chem.com This transformation is a key step in the synthesis of various amino-containing pyridine derivatives. pipzine-chem.com

Electrophilic Substitution Reactions on the Pyridine Ring (if applicable for derivatives)

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. rsc.orgmasterorganicchemistry.com The presence of additional strong electron-withdrawing groups, such as the nitro and cyano groups in this compound, further deactivates the ring. pipzine-chem.com

However, for certain pyridine derivatives, EAS reactions are possible. For example, pyridine-N-oxide is more susceptible to electrophilic attack than pyridine itself. rsc.org While the nitration of pyridine with a nitronium ion (NO₂⁺) has a low activation energy, the strongly acidic medium required for the reaction converts pyridine into its protonated form, which is highly deactivated, thus preventing the reaction. rsc.org

For derivatives of this compound where the nitro and cyano groups might be modified or removed, the reactivity towards electrophiles could change. Electron-donating groups on the pyridine ring would favor electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) on Halogenated Sites

The chlorine atom at the 5-position of this compound serves as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide, catalyzed by a palladium complex. nih.govwikipedia.org This reaction is known for its mild conditions and tolerance of various functional groups. nih.govfishersci.co.uk While the presence of nitrogen-containing functional groups can sometimes deactivate the palladium catalyst, successful Suzuki couplings have been reported for a wide range of chloro-heterocycles. researchgate.net

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is highly effective for forming C(sp²)-C(sp) bonds and can be carried out under mild conditions. wikipedia.orglibretexts.org Double Sonogashira reactions on dihalogenated aminopyridines have been used to synthesize complex heterocyclic structures like 7-azaindoles. nih.gov

Interactive Table: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Description | Catalytic System | Key Features | Reference |

| Suzuki-Miyaura | Coupling of an organoboron reagent with an organic halide. | Palladium complex and a base. | Mild conditions, high functional group tolerance. | nih.govwikipedia.org |

| Sonogashira | Coupling of a terminal alkyne with an aryl or vinyl halide. | Palladium catalyst and Copper(I) co-catalyst. | Forms C(sp²)-C(sp) bonds, mild conditions. | organic-chemistry.orgwikipedia.org |

Radical-Mediated Functionalization Strategies

Radical-mediated reactions offer alternative pathways for the functionalization of heterocyclic compounds. The vicarious nucleophilic substitution (VNS) is a method for the C-H alkylation of electrophilic nitropyridines. nih.gov This process involves the addition of a carbanion to the nitroarene, followed by a base-induced elimination. nih.govacs.org

More direct radical-mediated C-H functionalization methods have also been developed. For instance, a protocol for the meta-C-H functionalization of pyridines has been established, allowing for trifluoromethylation, halogenation, and other modifications through a redox-neutral dearomatization-rearomatization process. nih.gov Radical-mediated C-H functionalization has also been applied to other nitrogen-containing heterocycles like 3,6-dichloropyridazine, enabling the introduction of alkoxy groups. nih.gov These radical trifunctionalization reactions can proceed through various mechanisms, including radical addition followed by group transfer or cyclization. mdpi.com

Synthesis and Chemical Conversions of Advanced Derivatives of 5 Chloro 2 Cyano 3 Nitropyridine

Heterocyclic Hybrid Derivatives

The strategic functionalization of the 5-chloro-2-cyano-3-nitropyridine core enables the creation of novel hybrid molecules incorporating other heterocyclic ring systems. These hybrids are of interest for their potential synergistic biological activities. The synthetic approaches to these derivatives often involve the initial transformation of the starting material into a more elaborate intermediate, such as 5-chloro-2-(cyanoacetamido)pyridines, which can then undergo cyclization reactions to form the desired hybrid structures. researchgate.net

Chloropyridinyl-Pyridone Hybrids

The synthesis of chloropyridinyl-pyridone hybrids can be achieved from precursors derived from aminopyridines. For instance, 5-chloro-2-(cyanoacetamido)pyridines, obtained from the corresponding 2-aminopyridines, can be reacted with various arylidene-malononitriles in the presence of a catalyst like piperidine. researchgate.net This reaction proceeds via a Michael addition followed by an intramolecular cyclization to yield the pyridone ring fused to the chloropyridine backbone. researchgate.net

Chloropyridinyl-Pyrazole Derivatives

Chloropyridinyl-pyrazole derivatives are another important class of hybrid molecules. A common synthetic route involves the reaction of a suitably substituted chloropyridine derivative with hydrazine (B178648) hydrate (B1144303). nih.gov For example, a 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile can be condensed with hydrazine hydrate to form a hydrazide intermediate. nih.gov This intermediate can then undergo intramolecular cyclization, through the addition of the amino group to the cyano function, to afford the pyrazolo[3,4-b]pyridine core structure. nih.gov

Chloropyridinyl-Thiazole and Thiophene (B33073) Hybrids

The synthesis of chloropyridinyl-thiazole and thiophene hybrids from 5-chloro-2-(cyanoacetamido)pyridine precursors has been explored. researchgate.net For the synthesis of thiazole (B1198619) derivatives, the cyanoacetamido group can be activated and then reacted with a sulfur source, such as Lawesson's reagent, followed by cyclization with an appropriate α-haloketone. nih.gov Thiophene hybrids can be prepared through Gewald-type reactions, where the activated methylene (B1212753) group of the cyanoacetamide reacts with elemental sulfur and a suitable carbonyl compound. researchgate.net

Glycosyl Derivatives (O- and S-Glycosides)

The synthesis of glycosyl derivatives of this compound, including O- and S-glycosides, represents an area of growing interest due to the potential for creating novel nucleoside analogues. These compounds are synthesized by coupling a suitable glycosyl donor with the pyridinyl scaffold. nih.govresearchgate.net

The formation of O-glycosides can be achieved by reacting the chloropyridine derivative, where the chloro group has been substituted by a hydroxyl group, with an activated glycosyl donor, such as a glycosyl halide or trichloroacetimidate, under Koenigs-Knorr or related glycosylation conditions. nih.gov The stereochemical outcome of the glycosylation is influenced by the nature of the protecting groups on the glycosyl donor and the reaction conditions. nih.gov

For the synthesis of S-glycosides, a thiol functionality is introduced onto the pyridine (B92270) ring, typically by displacing the chloro group with a sulfur nucleophile. This thiopyridine can then be reacted with a glycosyl donor. nih.govresearchgate.net Enzymatic approaches using glycosyltransferases or engineered glycoside hydrolases (glycosynthases) are also emerging as powerful tools for the stereoselective synthesis of both O- and S-glycosides. nih.govmdpi.com

Imidazo[1,2-a]pyridine and Related Fused Pyridine Systems

The synthesis of fused pyridine systems, particularly imidazo[1,2-a]pyridines, from this compound derivatives often proceeds through a key intermediate, 2-amino-5-chloro-3-nitropyridine. This intermediate can be obtained by the reduction of the cyano group of the starting material, followed by appropriate functional group manipulations. The amino group at the 2-position is crucial for the subsequent cyclization to form the imidazole (B134444) ring.

A notable method for constructing the imidazo[4,5-b]pyridine skeleton starts from 2-chloro-3-nitropyridine (B167233). acs.org This process involves a tandem sequence beginning with a nucleophilic aromatic substitution (SNAr) reaction with a primary amine. acs.org The resulting N-substituted aminopyridine then undergoes in situ reduction of the nitro group to an amino group using reagents like zinc dust in the presence of an acid. acs.org The final step is a heteroannulation reaction with an aldehyde to furnish the fused imidazo[4,5-b]pyridine system. acs.org This one-pot procedure offers an efficient route to these valuable heterocyclic scaffolds. acs.org

Aminopyridine and Nitropyridine Derivatives

The functional groups on this compound allow for a variety of transformations to yield other aminopyridine and nitropyridine derivatives. The nitro group can be readily reduced to an amino group using various reducing agents. pipzine-chem.com Common methods include catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals like iron or tin(II) chloride in acidic media. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. commonorganicchemistry.com The resulting 2-cyano-3-amino-5-chloropyridine is a versatile intermediate for further derivatization.

Functionalization of Peripheral Sites on Derivative Structures

The strategic modification of the peripheral sites of this compound derivatives is crucial for tuning their physicochemical properties and biological activities. The primary sites for functionalization are the C5-chloro substituent and the aromatic ring itself through cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) at the C5 position is a highly probable transformation. researchgate.netpipzine-chem.com The strong electron-withdrawing nature of the adjacent nitro and cyano groups significantly activates the C5 position towards attack by various nucleophiles. One can anticipate that reactions with a range of nucleophiles, such as amines and thiols, would proceed under relatively mild conditions to yield 5-amino and 5-thioether derivatives, respectively.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the elaboration of the pyridine core. nih.gov The Suzuki-Miyaura coupling, for instance, would enable the introduction of a wide array of aryl and heteroaryl groups at the C5 position, leading to the synthesis of novel biaryl structures. nih.govresearchgate.net Similarly, the Buchwald-Hartwig amination could provide an alternative and versatile route to a diverse set of 5-amino derivatives.

Despite the high potential for these transformations, specific examples with detailed experimental conditions and characterization data for this compound derivatives are conspicuously absent in the reviewed literature. The following table outlines hypothetical yet scientifically plausible functionalization reactions based on established pyridine chemistry.

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product |

| Nucleophilic Aromatic Substitution (Amination) | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 5-Amino-2-cyano-3-nitropyridine derivative |

| Nucleophilic Aromatic Substitution (Thiolation) | Thiol, Base (e.g., NaH), Solvent (e.g., THF) | 5-Thioether-2-cyano-3-nitropyridine derivative |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) | 5-Aryl-2-cyano-3-nitropyridine derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | 5-Amino-2-cyano-3-nitropyridine derivative |

Interactive Data Table: Plausible Functionalization of this compound Derivatives

| Derivative Type | Functionalization Strategy | Potential Reagents | Anticipated Research Focus |

| 5-Amino Derivatives | Nucleophilic Aromatic Substitution | Primary/Secondary Amines | Medicinal Chemistry (e.g., kinase inhibitors) |

| 5-Thioether Derivatives | Nucleophilic Aromatic Substitution | Thiols, Thiolates | Agrochemicals, Material Science |

| 5-Aryl Derivatives | Suzuki-Miyaura Coupling | Arylboronic Acids/Esters | Optoelectronic Materials, Pharmaceuticals |

| 5-Alkynyl Derivatives | Sonogashira Coupling | Terminal Alkynes | Molecular Scaffolding, Probe Synthesis |

Applications in Medicinal Chemistry and Drug Discovery Research

Utilization as Key Intermediates in Pharmaceutical Development

5-Chloro-2-Cyano-3-Nitropyridine serves as a crucial intermediate in the synthesis of complex organic molecules and specialized drugs. pipzine-chem.com Its chemical structure is endowed with multiple reactive sites, allowing it to participate in a wide array of organic reactions necessary for constructing intricate drug scaffolds. pipzine-chem.com The presence of the chlorine atom facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups to build molecular diversity. pipzine-chem.com

Researchers in both academic and industrial laboratories utilize this compound as a foundational element to create biologically active molecules. chemimpex.com The strategic placement of the electron-withdrawing cyano and nitro groups on the pyridine (B92270) ring enhances its reactivity, making it a valuable precursor for designing novel therapeutic agents, including potential anti-inflammatory and anti-cancer agents. pipzine-chem.comchemimpex.com This adaptability allows chemists to design and execute synthetic pathways to produce functional compounds with specific physiological activities and therapeutic potential. pipzine-chem.com

Exploration of Derivatives for Biological Activities

The core structure of this compound is a platform for developing a wide range of derivatives with potential therapeutic applications. By modifying its functional groups, scientists have explored various biological activities.

The nicotinonitrile (3-cyanopyridine) framework, which is central to this compound, is a recognized scaffold in medicinal chemistry. Research into nicotinonitrile derivatives has demonstrated their potential for various biological activities, including antioxidant properties. ekb.eg Several 3-cyano-2-substituted pyridine hybrids have been synthesized and shown to possess antioxidant activity, highlighting the value of this chemical class in the search for compounds that can combat oxidative stress. ekb.eg

Derivatives of cyanopyridine are a significant area of investigation for new antibacterial agents. nih.govresearchgate.net Studies have shown that compounds based on the 2-amino-3-cyanopyridine (B104079) scaffold exhibit antibacterial properties. researchgate.net Researchers have synthesized and tested various cyanopyridine derivatives for their efficacy against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like E. coli and Salmonella typhi. sciensage.info The results indicate that specific substitutions on the pyridine ring can lead to significant antibacterial potential, making these derivatives promising candidates for addressing the challenge of multidrug-resistant pathogens. nih.govsciensage.info

Table 1: Examples of Antibacterial Activity in Cyanopyridine Derivatives

| Derivative Class | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| 2-Amino-3-cyanopyridines | E. coli (Gram-negative), B. subtilis (Gram-positive) | Some derivatives showed substantial antimicrobial effects. researchgate.net |

| Substituted 2-amino-6-(phenyl)pyridine-3-carbonitriles | E. coli, Salmonella typhi (Gram-negative), Staphylococcus aureus (Gram-positive) | Derivatives with methoxy (B1213986) and chloro group substitutions demonstrated notable antibacterial activity. sciensage.info |

| Pyridine-based sulfonamides | Four bacterial and two fungal pathogens | Exhibited significant broad-spectrum antimicrobial activities. nih.gov |

The cyanopyridine scaffold is also instrumental in the development of adenosine (B11128) receptor antagonists. Derivatives such as 2-amino-3-cyanopyridines have been specifically investigated for their antagonistic properties at the A2A adenosine receptor. researchgate.net Furthermore, the broader class of nicotinonitrile derivatives has been explored for its potential to act as A1 adenosine receptor antagonists. ekb.eg The development of selective antagonists for adenosine receptors is a key goal in treating various diseases, and the versatility of the cyanopyridine structure makes it a valuable starting point for these efforts. nih.gov

Research into the biological activities of cyanopyridine derivatives has extended to their potential as antiviral agents. Specifically, 2-amino-3-cyanopyridine structures have been identified as a scaffold for developing inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.net This line of inquiry positions these derivatives as a subject of interest in the ongoing search for new anti-HIV therapeutics.

A significant application of pyridine derivatives in medicinal chemistry is the development of targeted enzyme inhibitors. Transforming growth factor beta-activated kinase 1 (TAK1) is a key signaling protein involved in cell survival and inflammatory pathways, making it an important target for cancer therapy. tandfonline.comnih.gov

Scientists have successfully synthesized novel imidazopyridine derivatives that act as potent TAK1 inhibitors. tandfonline.comnih.gov The synthesis of these complex molecules can originate from substituted chloro-nitro-pyridines, demonstrating a clear link to the starting scaffold of this compound. One study reported a derivative, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide (13h), which exhibited powerful TAK1 inhibitory activity with an IC₅₀ value of 27 nM. tandfonline.comnih.gov This compound was also shown to have the potential to be a reversible covalent inhibitor, which can offer advantages over irreversible inhibitors that may have off-target effects. tandfonline.com

Table 2: TAK1 Inhibitory Activity of a Representative Imidazopyridine Derivative

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide (13h) | TAK1 | 27 |

Data sourced from studies on imidazopyridine derivatives as TAK1 inhibitors. tandfonline.comnih.gov

Structure-Activity Relationship (SAR) Studies of Functionalized Analogs

While specific and detailed structure-activity relationship (SAR) studies focusing exclusively on a broad series of analogs derived directly from this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for predictions regarding the impact of its functional groups on biological activity. The pyridine core, substituted with electron-withdrawing groups like cyano and nitro, serves as a crucial pharmacophore in various drug classes. ekb.eg

SAR studies on related nitropyridine and cyanopyridine derivatives have demonstrated that modifications at each position of the pyridine ring can significantly influence the compound's interaction with biological targets. For instance, in the broader class of cyanopyridine derivatives, the introduction of different substituents has been shown to modulate activities such as anticancer, antimicrobial, and enzyme inhibition. ekb.egscispace.com

The high reactivity of the chlorine atom at the 5-position of this compound makes it a primary site for nucleophilic substitution. pipzine-chem.com This allows for the systematic introduction of a wide array of functional groups, including amines, alcohols, and thiols, to generate a library of analogs. The resulting SAR can then be explored to identify compounds with optimized potency and selectivity for a specific biological target. For example, the substitution of the chloro group with different amines can lead to derivatives with varying abilities to form hydrogen bonds and other interactions within a receptor's binding pocket.

Furthermore, the nitro group at the 3-position and the cyano group at the 2-position can be chemically transformed. The reduction of the nitro group to an amine, for instance, introduces a basic center that can significantly alter the compound's physicochemical properties and biological activity. pipzine-chem.com Similarly, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or can participate in the formation of other heterocyclic rings, each modification leading to a new class of compounds with potentially distinct pharmacological profiles.

The systematic exploration of these chemical modifications is fundamental to establishing a robust SAR, guiding the optimization of lead compounds, and ultimately designing more effective therapeutic agents.

Role in Fragment-Based Drug Design and Biomolecular Mimetics

Fragment-based drug design (FBDD) is a powerful strategy in modern drug discovery that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. The structural and chemical characteristics of this compound make it a potentially interesting scaffold for FBDD.

Its relatively small size and the presence of multiple reactive and hydrogen-bonding capable groups (cyano and nitro) fit the profile of a useful fragment. chemimpex.com The pyridine ring itself is a common motif in many approved drugs, making it a "privileged scaffold" in medicinal chemistry. nih.gov

In the context of biomolecular mimetics, the substituted pyridine core of this compound can serve as a scaffold to mimic the spatial arrangement of functional groups in a natural ligand or a peptide. By strategically modifying the positions of the chloro, cyano, and nitro groups, or by replacing them with other functionalities, it is possible to create molecules that replicate the key interactions of a biomolecule with its target, while offering improved pharmacological properties such as better stability and oral bioavailability.

Development of Novel Therapeutic Agents Targeting Various Diseases

As a versatile chemical intermediate, this compound is a valuable starting material for the synthesis of a wide range of therapeutic agents. pipzine-chem.compipzine-chem.com The reactivity of its functional groups allows for the construction of complex molecular architectures designed to interact with specific biological targets implicated in various diseases. pipzine-chem.com

The broader classes of nitropyridine and cyanopyridine derivatives have shown significant potential in several therapeutic areas:

Anticancer Agents: Many pyridine-based compounds have been investigated for their antiproliferative activity. The 3-cyanopyridine (B1664610) scaffold, for example, is found in compounds that have shown significant anticancer activity against a variety of cell lines. ekb.eg The ability to functionalize the this compound core allows for the design of molecules that can target specific pathways involved in cancer progression.

Antimicrobial Agents: The pyridine ring is a common feature in many antimicrobial drugs. Derivatives of 2-amino-3-cyanopyridines have demonstrated both antibacterial and antifungal properties. scispace.com By using this compound as a starting material, it is possible to synthesize novel compounds with potential applications in treating infectious diseases.

Enzyme Inhibitors: The substituted pyridine scaffold can be elaborated to design potent and selective enzyme inhibitors. For example, derivatives of 3-cyanopyridine have been explored as inhibitors of various enzymes, including A1 adenosine receptor antagonists. ekb.eg

While specific drugs that are directly synthesized from this compound are not explicitly named in the reviewed literature, its role as a key building block is evident. The development of novel therapeutic agents from this starting material would typically involve a multi-step synthesis where the initial scaffold is modified to achieve the desired pharmacological profile.

Applications in Agrochemical and Materials Science Research

Role as a Building Block in Agrochemical Formulation

The pyridine (B92270) ring is a core structure in numerous important agrochemicals, including pesticides and herbicides. wikipedia.orgnih.gov The specific combination of chloro, cyano, and nitro substituents on the pyridine core of 5-Chloro-2-Cyano-3-Nitropyridine makes it an important intermediate for synthesizing a range of biologically active molecules for agricultural use. pipzine-chem.comchemimpex.com

This compound serves as a key starting material in the synthesis of potent agrochemicals. pipzine-chem.com Its chemical properties allow it to be converted into pesticide ingredients with high insecticidal, bactericidal, or herbicidal activities. pipzine-chem.com The development of novel insecticides is crucial due to the ability of pests to develop resistance to existing treatments. The pyridine framework, as found in neonicotinoid insecticides, is a significant scaffold in this area. nih.gov Functionalized pyridines are actively researched as potential insecticidal agents against pests like the cowpea aphid (Aphis craccivora). nih.gov

While specific commercial pesticides derived directly from this compound are not prominently detailed in publicly available research, the utility of its close analogues is well-documented. For instance, the related compound 5-Chloro-2-nitropyridine (B1630408) is used in the formulation of herbicides and fungicides. chemimpex.com It is also an intermediate in the synthesis of bactericides and plant growth regulators. google.com Furthermore, research into 2-cyanoacrylates has shown that compounds containing a chloropyridyl group, a feature related to this compound, exhibit significant herbicidal activity. nih.gov One study identified (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate as a potent herbicide, demonstrating that 2-cyanoacrylates with a chloro-substituted heterocyclic ring are a promising class of herbicides. nih.gov

The synthesis of trifluoromethylpyridines, another class of important agrochemical intermediates, further underscores the significance of substituted pyridines in this sector. nih.gov

The use of this compound as a building block directly contributes to the enhancement of crop protection strategies. pipzine-chem.com By enabling the synthesis of new and effective pesticides, it helps in managing pest and disease attacks, which can otherwise lead to significant crop losses. pipzine-chem.comnih.gov The development of pesticides with high efficacy and selectivity is essential for improving crop yield and quality. pipzine-chem.comchemimpex.com

The structural versatility offered by intermediates like this compound allows chemists to design complex molecules that can target specific biological pathways in pests and weeds. This targeted approach is a cornerstone of modern crop protection, aiming to create more effective and environmentally benign solutions. The synthesis of compounds that inhibit the photosystem II (PSII) electron transport in plants is one such strategy employed in developing new herbicides. nih.gov

Contributions to Advanced Materials Development

In the realm of materials science, this compound functions as a precursor for the synthesis of functional materials. Through targeted chemical reactions, it can be transformed into materials possessing specialized optical, electrical, or mechanical properties, which are valuable in high-tech applications. pipzine-chem.com

The unique chemical structure of this compound makes it a candidate for developing advanced polymers and coatings. pipzine-chem.com Its derivatives are explored for creating materials with specific functionalities required in industries like electronics and automotive. pipzine-chem.comchemimpex.com For example, materials with unique photoelectric properties can be synthesized from this compound. pipzine-chem.com

Pyridine derivatives have been used as catalysts in the production of surface coatings. A patent describes the use of the pyridine salt of p-toluene sulfonic acid as a curing catalyst for amino-formaldehyde resins, which are used to create durable, high-gloss baking enamels for industrial applications. google.com Additionally, organosilicon materials, which find applications in the paint and automotive industries, can be synthesized in processes involving pyridine to accelerate certain reactions. mdpi.com While direct applications of polymers derived from this compound in electronics and automotive coatings are not widely detailed, its potential as a starting material for functional polymers remains an area of interest for researchers. pipzine-chem.com

Catalyst Applications (if relevant to broader pyridine derivatives)

While this compound itself is primarily known as an intermediate, broader pyridine derivatives are extensively used in catalysis. The synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, which are structurally related to the subject compound after reduction of the nitro group and substitution of the chlorine, is often achieved through catalytic methods. These methods highlight the importance of catalysis in manipulating pyridine-based structures.

Several studies have demonstrated the use of novel catalysts for the efficient, one-pot synthesis of 2-amino-3-cyanopyridine derivatives. These reactions typically involve the condensation of aldehydes, malononitrile, a ketone, and ammonium (B1175870) acetate (B1210297). mdpi.comsemanticscholar.org The use of heterogeneous, recyclable catalysts is a focus of green chemistry principles in these syntheses. mdpi.comorgchemres.orgresearchgate.net

Below are some examples of catalytic systems used for the synthesis of 2-amino-3-cyanopyridine derivatives.

Table 1: Catalysts for the Synthesis of 2-Amino-3-Cyanopyridine Derivatives This interactive table summarizes various catalytic systems used in the synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to this compound.

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nanostructured Na₂CaP₂O₇ | Solvent-free, 80 °C | Green, recoverable catalyst, simple procedure. | mdpi.com |

| Fe₃O₄@THAM-Mercaptopyrimidine | Solvent-free, 70 °C | Superparamagnetic, easy separation, reusable, high yield. | orgchemres.org |

| Fructose / Maltose | Ethanol, Room Temperature | Green, carbohydrate-based catalysts, good to excellent yields. | tandfonline.com |

| α-Zirconium Phosphate (ZrP) | Solvent-free | Eco-friendly, recyclable heterogeneous catalyst, excellent yields. | researchgate.net |

Furthermore, pyridine-containing molecules can act as catalysts themselves. For instance, dimethylaminopyridine (DMAP) can serve as an additive to enhance the conversion and selectivity in the catalytic reduction of nitro compounds. mdpi.com The pyridine salt of p-toluenesulfonic acid has also been patented for use as a curing catalyst in surface coating compositions. google.com

Advanced Analytical and Spectroscopic Methodologies in Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules. For derivatives of nitropyridine, both ¹H and ¹³C NMR provide critical data on the electronic environment of the hydrogen and carbon atoms within the molecule.

In the context of pyridine (B92270) research, NMR is not only used for the final characterization of products like 5-Chloro-2-Cyano-3-Nitropyridine but also for real-time monitoring of its synthesis. This allows chemists to track the consumption of starting materials and the formation of the desired product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. For instance, the synthesis of nitropyridine-based compounds is often monitored using NMR to follow the progress of the reaction.

While specific NMR data for this compound is not extensively published in readily available literature, typical chemical shifts for related structures can be inferred. For example, in 2-chloro-3-nitropyridine (B167233), the proton signals appear at δ 8.644, 8.251, and 7.507 ppm. chemicalbook.com The carbon signals for the same compound are also well-documented. chemicalbook.com It is expected that the protons on the pyridine ring of this compound would exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, cyano, and nitro groups.

Table 1: Representative ¹H NMR Data for a Related Nitropyridine Compound

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 2-chloro-3-nitropyridine | CDCl₃ | 8.644 (d, J=4.7 Hz), 8.251 (d, J=8.0 Hz), 7.507 (dd, J=8.0, 4.7 Hz) |

This interactive table provides representative proton NMR data for a structurally similar compound, illustrating the type of information obtained from this technique. Data derived from published research. chemicalbook.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. For this compound, with a molecular formula of C₆H₂ClN₃O₂, the expected exact mass would be a key identifier.

Fragmentation analysis within the mass spectrometer provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be analyzed to piece together the original structure. For instance, the loss of the nitro group (NO₂) or the cyano group (CN) would result in characteristic fragment peaks in the mass spectrum. While the specific fragmentation pattern for this compound is not detailed in the provided results, the technique is routinely used in the characterization of such heterocyclic compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups:

C≡N (Nitrile): A sharp, medium-to-strong absorption band is expected in the region of 2200-2260 cm⁻¹. spectroscopyonline.com

NO₂ (Nitro): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration around 1500-1600 cm⁻¹ and a symmetric stretching vibration around 1300-1390 cm⁻¹.

C-Cl (Chloro): The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 600 and 800 cm⁻¹.

Aromatic C-H and C=C/C=N: The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. lumenlearning.com

Table 2: Expected IR Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Intensity |

| Nitrile (C≡N) | 2200 - 2260 | Sharp, Medium-Strong |

| Nitro (NO₂) - Asymmetric | 1500 - 1600 | Strong |

| Nitro (NO₂) - Symmetric | 1300 - 1390 | Strong |

| Aromatic C=C, C=N | 1400 - 1600 | Variable |

| C-Cl | 600 - 800 | Medium-Strong |

This interactive table summarizes the expected infrared absorption frequencies for the key functional groups in this compound based on established spectroscopic principles. spectroscopyonline.comlumenlearning.com

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

For example, the crystal structures of various nitropyridine derivatives have been determined, providing insights into bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov In the case of 2-chloro-5-nitropyridine (B43025), X-ray analysis revealed that the non-hydrogen atoms are nearly coplanar. nih.gov Such studies on derivatives of this compound would be invaluable for understanding its solid-state packing and non-covalent interactions, which can influence its physical properties. The synthesis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide and its subsequent analysis by single-crystal X-ray diffraction has provided valuable information on the geometry of the hydrazide moiety. mdpi.com

Chromatographic Techniques for Separation and Purification in Research (e.g., HPLC, MPLC)

Chromatographic techniques are fundamental for the separation and purification of compounds in a research setting. High-performance liquid chromatography (HPLC) and medium-pressure liquid chromatography (MPLC) are powerful methods used to isolate this compound from reaction mixtures and to assess its purity.

In the synthesis of pyridine derivatives, column chromatography is a common purification method. acs.org Thin-layer chromatography (TLC) is often used to monitor the progress of reactions and to determine the appropriate solvent system for larger-scale purification by flash chromatography. rsc.org For quantitative analysis and purity assessment, HPLC is the method of choice, providing high resolution and sensitivity.

Potentiometric Studies for Ligand-Metal Complex Formation

The nitrogen atom of the pyridine ring and the cyano group in this compound can potentially act as ligands, coordinating to metal ions to form metal complexes. Potentiometric titration is a classical method used to study the stability and stoichiometry of these complexes in solution.

By monitoring the change in potential of an ion-selective electrode as a titrant is added, the formation constants of the metal-ligand complexes can be determined. While specific potentiometric studies on this compound are not found in the search results, research on related pyridine and pyrimidine (B1678525) derivatives demonstrates their ability to form stable complexes with various metal ions like Mn(II), Co(II), Cu(II), Cr(III), and Pd(II). nih.gov The cyano group is known to act as a bridging ligand, forming cyano-bridged transition metal complexes. scielo.org.za These studies are crucial for understanding the coordination chemistry of such molecules and for the development of new materials and catalysts.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations for Geometrical Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool employed to investigate the molecular structure and electronic characteristics of 5-Chloro-2-Cyano-3-Nitropyridine. These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, optimizing the molecule's geometry to its most stable energetic state.

The presence of electron-withdrawing groups, namely the chloro, cyano, and nitro groups, significantly influences the electronic distribution within the pyridine (B92270) ring. This electronic arrangement is a key determinant of the molecule's reactivity and interaction with other chemical species.

Elucidation of Reaction Mechanisms and Transition States

Computational studies are instrumental in mapping the reaction pathways involving this compound. By modeling the interaction with various reagents, researchers can identify the transition states—the highest energy points along a reaction coordinate—and intermediates. This allows for a detailed understanding of the reaction's progress, including the energy barriers that must be overcome.

For instance, in nucleophilic substitution reactions, a common reaction type for this compound, computational models can predict which atom is the most likely site of attack. pipzine-chem.com These models can also elucidate the step-by-step process of the reaction, providing a deeper understanding than what can be observed through experimental methods alone. rsc.orgnih.gov

Prediction of Reactivity and Regioselectivity

The prediction of how and where a molecule will react is a central theme in chemistry. For this compound, computational models are used to forecast its reactivity and regioselectivity—the preference for reaction at one position over another. rsc.org The electron-withdrawing nature of the substituents makes the pyridine ring electron-deficient, influencing where nucleophiles will attack.

The chloro, cyano, and nitro groups each exert a distinct electronic influence, creating a unique reactivity pattern on the pyridine ring. Computational tools can quantify this influence, predicting the most favorable sites for chemical reactions. mdpi.com

In Silico Screening and Molecular Docking in Drug Design

In the realm of medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. asianpubs.org In silico screening and molecular docking are computational techniques that play a pivotal role in this process. researchgate.netnih.gov These methods allow for the rapid evaluation of a vast number of compounds for their potential to bind to specific biological targets, such as proteins or enzymes. nih.gov

Molecular docking, in particular, predicts the preferred orientation of a molecule when bound to a receptor, giving insight into the binding affinity and mode of interaction. tandfonline.comdergipark.org.tr This is crucial for the rational design of new drugs, as it helps in identifying promising candidates for further experimental investigation. researchgate.netnih.govnih.gov

Quantum Chemical Parameters and Their Correlation with Reactivity

Quantum chemical parameters, derived from computational calculations, provide quantitative measures that can be correlated with a molecule's reactivity. researchgate.netnih.govacs.org For this compound, these parameters include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons, respectively.

Electron density distribution: This indicates the regions of the molecule that are electron-rich or electron-poor, guiding the prediction of reaction sites.

Electrostatic potential maps: These visualize the electrostatic potential on the molecule's surface, highlighting areas prone to electrophilic or nucleophilic attack.

By analyzing these parameters, chemists can gain a deeper understanding of the factors that govern the reactivity of this compound and its derivatives. rsc.org

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Routes

A paramount challenge in contemporary chemical synthesis is the development of environmentally benign processes. For 5-Chloro-2-Cyano-3-Nitropyridine and its derivatives, future research will prioritize the creation of "green" synthetic pathways. This involves moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency.

Key strategies for achieving greener synthesis include:

Catalytic Innovations : Developing novel catalysts, including heterogeneous catalysts that are easily separable and recyclable, can enhance reaction efficiency and reduce waste. numberanalytics.com

Atom Economy : Designing reactions with high atom economy ensures that a maximum number of atoms from the reactants are incorporated into the final product, thus minimizing byproduct formation. primescholars.comresearchgate.net

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety for hazardous reactions like nitration, better temperature control, and the potential for automated, scalable production. researchgate.netresearchgate.netewadirect.com Research into two-step continuous flow synthesis of compounds like 4-nitropyridine (B72724) has shown improved yields and safety, a methodology that could be adapted for more complex pyridines. researchgate.net

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times and improve yields, contributing to a more efficient and greener process. researchgate.netacs.orgnih.gov

Comparison of Synthetic Methodologies

| Methodology | Key Advantages for Greener Synthesis | Potential Challenges |

|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, scalability, automation. researchgate.netresearchgate.netewadirect.com | Initial setup cost, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. acs.orgnih.gov | Scalability can be an issue, potential for localized overheating. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, reduced waste. numberanalytics.com | Lower activity compared to homogeneous catalysts, potential for leaching. |

| High Atom Economy Reactions | Maximizes incorporation of reactant atoms into the product, minimizes waste. primescholars.com | Requires innovative reaction design (e.g., cycloadditions, rearrangements). illinois.edu |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The trifunctional nature of this compound provides a rich platform for chemical exploration. While the chloro group is a known site for nucleophilic substitution, and the nitro group can be reduced, there remains a vast, underexplored landscape of reactivity. Future work will delve into discovering new transformations and creating a wider array of derivatives. nih.gov

Areas for exploration include:

Selective Functionalization : Developing methods to selectively react one functional group while leaving the others intact is a significant synthetic challenge. acs.org This would allow for precise, stepwise construction of complex molecules.

Cross-Coupling Reactions : Advancements in transition-metal-catalyzed cross-coupling reactions offer new routes to functionalize the pyridine (B92270) ring, creating C-C, C-N, and C-S bonds. nih.govorganic-chemistry.orgresearchgate.net

Ring Transformations : Investigating ring-opening and ring-closing cascade reactions could lead to the synthesis of entirely new heterocyclic systems starting from the pyridine core. nih.gov

Photochemistry and Electrochemistry : Utilizing light or electricity to drive reactions can unlock unique reactivity patterns not accessible through traditional thermal methods.

Identification of New Biological Targets and Structure-Based Drug Design Initiatives

Pyridine derivatives are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs. nih.govlifechemicals.comnih.gov Derivatives of nitropyridines have shown a wide spectrum of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.netresearchgate.net A major future direction is to move from broad screening to targeted drug discovery.

This involves a multi-step approach: